molecular formula C20H19NO5 B6152784 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)oxetane-3-carboxylic acid CAS No. 1695443-84-5

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)oxetane-3-carboxylic acid

Cat. No.: B6152784
CAS No.: 1695443-84-5
M. Wt: 353.4
InChI Key:
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Description

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)oxetane-3-carboxylic acid is an organic compound with a complex structure that includes a fluorenylmethoxycarbonyl group, an oxetane ring, and a carboxylic acid group

Mechanism of Action

Target of Action

The compound, 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)oxetane-3-carboxylic acid, is an alanine derivative . Alanine is a non-essential amino acid that plays a crucial role in protein synthesis and regulation of blood glucose levels.

Mode of Action

As an alanine derivative, this compound may interact with the same targets as alanine. It could potentially influence the secretion of anabolic hormones, supply fuel during exercise, and enhance mental performance during stress-related tasks .

Pharmacokinetics

Its solubility in dmso suggests that it could be well-absorbed and distributed in the body. The metabolism and excretion of this compound would likely depend on its structural characteristics and the body’s enzymatic machinery.

Result of Action

Given its potential role in influencing anabolic hormone secretion and fuel supply during exercise, it might have ergogenic effects .

Preparation Methods

The synthesis of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)oxetane-3-carboxylic acid typically involves multiple steps. One common method starts with the protection of an amino acid derivative using the fluorenylmethoxycarbonyl (Fmoc) group. The oxetane ring is then introduced through a series of organic reactions, including cyclization. The final product is obtained after deprotection and purification steps. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)oxetane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the fluorenylmethoxycarbonyl group can be replaced by other functional groups.

    Hydrolysis: The compound can undergo hydrolysis to yield the corresponding carboxylic acid and amine derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)oxetane-3-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)oxetane-3-carboxylic acid can be compared with other similar compounds, such as:

    3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid: This compound is an alanine derivative and shares the fluorenylmethoxycarbonyl group but lacks the oxetane ring.

    ®-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-3-(tritylthio)propanoic acid: This compound includes a tritylthio group and is used in similar research applications.

    1-({[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid: This compound features a triazole ring and a cyclobutyl group, offering different reactivity and applications

Properties

CAS No.

1695443-84-5

Molecular Formula

C20H19NO5

Molecular Weight

353.4

Purity

95

Origin of Product

United States

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